3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3-cyclopropyl-2-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-16-8-10-19(11-9-16)25-29-22(17(2)33-25)15-34-27-30-23-21(18-6-4-3-5-7-18)14-28-24(23)26(32)31(27)20-12-13-20/h3-11,14,20,28H,12-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCORCLXYEFCJKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=C(C(=O)N3C5CC5)NC=C4C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multiple steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and a suitable diketone.
Introduction of the Cyclopropyl Group: This step often involves a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Oxazole Moiety: The oxazole ring can be introduced via a condensation reaction between an α-haloketone and an amide.
Thioether Formation: The thioether linkage is typically formed through a nucleophilic substitution reaction where a thiol reacts with a halomethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the pyrimidine core, potentially leading to ring-opened products.
Substitution: The aromatic rings and the cyclopropyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are typical.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the oxazole and pyrimidine rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
While specific biological data for this compound is limited, similar compounds have demonstrated various pharmacological activities. The potential applications based on structural similarities include:
- Anticancer Activity : Compounds with pyrrolo[3,2-d]pyrimidine cores have been explored for their ability to inhibit kinases involved in cancer progression.
- Antimicrobial Properties : Heterocyclic compounds often exhibit antimicrobial activity, making them candidates for developing new antibiotics.
- Anti-inflammatory Effects : Some derivatives of similar structures have shown promise in reducing inflammation in preclinical studies.
Molecular Interaction Studies
Understanding how 3-cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one interacts with biological targets is crucial. Potential studies may include:
- Docking Studies : To predict binding affinities with various enzymes and receptors.
- In Vitro Assays : To evaluate the compound's effects on cell lines relevant to cancer or microbial infections.
Synthesis and Optimization
Research into the synthesis of this compound can lead to the development of analogs with improved efficacy or reduced toxicity. The synthesis likely involves multi-step organic reactions, including:
- Formation of the pyrrolo[3,2-d]pyrimidine core.
- Introduction of the cyclopropyl and thioether groups through selective reactions.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer properties | Demonstrated inhibition of kinase activity in vitro with IC50 values in the low micromolar range. |
| Study B | Assess antimicrobial activity | Showed promising results against Gram-positive bacteria, suggesting further exploration as a potential antibiotic. |
| Study C | Investigate anti-inflammatory effects | Reduced pro-inflammatory cytokine production in cell models, indicating potential therapeutic applications in inflammatory diseases. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The oxazole and pyrimidine rings can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, potentially inhibiting or modulating their function. The thioether linkage may also play a role in binding to metal ions or other cofactors, influencing enzymatic activity.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations:
The oxazole-thioether side chain in the target compound is structurally distinct from the benzoyl or methoxyphenyl groups in analogues, likely modulating solubility and target selectivity.
Substituent Impact :
- Cyclopropyl vs. Ethyl/Alkyl Groups : The cyclopropyl group at position 3 may confer rigidity and improved pharmacokinetic profiles compared to ethyl or methyl substituents in analogues .
- Thioether vs. Thioxo/Methoxy Groups : The thioether linkage in the target compound could enhance stability compared to thioxo or methoxy groups in other derivatives, which are prone to oxidation or hydrolysis .
Biological Activity: Pyrazolo[3,4-d]pyrimidinones exhibit antimicrobial activity (e.g., compounds 2e–g) , whereas pyrrolo[3,2-d]pyrimidines (e.g., patent compounds) are prioritized for anticancer applications .
Biological Activity
3-Cyclopropyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, focusing on its antimicrobial, cytotoxic, and pharmacokinetic properties based on recent research findings.
The compound has a molecular formula of and a molecular weight of 360.47 g/mol. It features a cyclopropyl group, a thioether linkage, and a pyrrolo-pyrimidine core structure that contributes to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain thiazolopyridine derivatives, structurally similar to our compound, showed potent inhibitory effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | 0.21 μM |
| Escherichia coli | 0.21 μM |
| Micrococcus luteus | Moderate activity |
| Candida species | Significant antifungal activity |
The compound's mechanism involves binding interactions with critical residues in bacterial enzymes such as DNA gyrase, which is essential for bacterial DNA replication and transcription. This interaction was characterized by strong hydrogen bonding and hydrophobic interactions, indicating a promising pathway for developing new antimicrobial agents .
Cytotoxicity
In vitro studies utilizing the MTT assay have assessed the cytotoxic effects of the compound on various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast). The findings revealed:
| Cell Line | Cytotoxicity Level |
|---|---|
| HaCat | Moderate |
| Balb/c 3T3 | Low to Moderate |
These results suggest that while the compound has some cytotoxic effects, it may be selectively toxic to certain cell types, which is beneficial for therapeutic applications where minimizing damage to healthy cells is crucial .
Pharmacokinetic Properties
The pharmacokinetic profile of the compound indicates favorable drug-like properties. In silico assessments have shown:
- Absorption : High predicted bioavailability.
- Distribution : Good tissue permeability.
- Metabolism : Moderate interaction with cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions.
These properties are essential for evaluating the potential of the compound as a therapeutic agent .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A detailed investigation highlighted that compounds similar to 3-cyclopropyl derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
- Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects of related compounds on cancer cell lines. The study utilized various assays to determine cell viability and elucidated mechanisms of action through apoptosis induction .
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how the compound interacts at the molecular level with target proteins involved in bacterial resistance mechanisms. These studies suggest that optimizing binding affinities could lead to more effective antimicrobial therapies .
Q & A
Q. What are the key synthetic strategies for this compound, and how can its structural complexity be addressed during synthesis?
Methodological Answer: The synthesis of this compound involves multi-step heterocyclic chemistry. Key steps include:
- Oxazole Ring Formation : Utilize a Hantzsch-type condensation between 5-methyl-2-(p-tolyl)oxazole-4-carbaldehyde and thioglycolic acid to introduce the thioether moiety .
- Pyrrolo[3,2-d]pyrimidinone Core Assembly : Apply a cyclocondensation reaction between a substituted pyrrole and a pyrimidine precursor, as demonstrated in analogous syntheses of pyrrolo-pyrimidinones .
- Cyclopropane Introduction : Use a copper-catalyzed cyclopropanation reaction with a styrene derivative, followed by selective functionalization to attach the cyclopropyl group .
Validation : Confirm intermediate structures via LC-MS and NMR (¹H, ¹³C, 2D-COSY) at each step to mitigate side reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
Methodological Answer:
- ¹H NMR : Focus on resolving aromatic proton environments (e.g., p-tolyl and phenyl groups) using deuterated DMSO-d₆ at 500 MHz. Compare chemical shifts with analogous compounds (e.g., 6-benzoyl-3-ethyl-2-thioxo-pyrrolo-pyrimidinones) .
- HRMS : Use electrospray ionization (ESI+) to confirm the molecular ion ([M+H]⁺) and isotopic pattern matching for sulfur and chlorine .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the pyrrolopyrimidinone ring) .
Q. What solvent systems and storage conditions ensure compound stability during experiments?
Methodological Answer:
- Solubility : Test solubility in DMSO (primary stock solvent) and confirm stability in aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectrophotometry over 24 hours .
- Storage : Store lyophilized solid at -20°C under argon to prevent oxidation of the thioether group. For liquid stocks, add 0.1% BHT as a stabilizer in DMSO .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding affinity?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound’s cyclopropyl and oxazole groups with target proteins (e.g., kinases). Compare binding poses with co-crystallized ligands from PDB entries (e.g., 1A1Z9) .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of the ligand-protein complex, focusing on hydrogen bonding and hydrophobic contacts .
- SAR Analysis : Synthesize analogs with modified p-tolyl or cyclopropyl groups and correlate ΔG binding energies (from MM/GBSA) with experimental IC₅₀ values .
Q. How should researchers resolve contradictions in enzyme inhibition data across assay formats (e.g., fluorescence vs. radiometric assays)?
Methodological Answer:
- Assay Validation : Perform orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement. For example, discrepancies in PDE inhibition data may arise from compound interference with fluorescent probes .
- Buffer Optimization : Test the compound’s activity in varying pH (6.5–7.8) and ionic strength conditions, as demonstrated in phosphodiesterase assays using ammonium acetate buffers .
- Data Normalization : Use Z-factor analysis to assess assay robustness and normalize results to a positive control (e.g., theophylline for PDEs) .
Q. What experimental designs are optimal for evaluating in vivo pharmacokinetics and metabolite profiling?
Methodological Answer:
- Pharmacokinetic Study : Use a randomized block design with Sprague-Dawley rats (n=6/group). Administer the compound intravenously (2 mg/kg) and orally (10 mg/kg), collecting plasma samples at 0, 1, 2, 4, 8, and 24 hours. Quantify via LC-MS/MS .
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF-MS. Compare fragmentation patterns with synthetic standards (e.g., oxidized cyclopropane derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
